REACTION_CXSMILES
|
[OH:1][C:2]1[C:10]2[O:9][C:8]([CH3:11])=[N:7][C:6]=2[CH:5]=[C:4]([C:12]([O:14][CH3:15])=[O:13])[CH:3]=1.[C:16](=O)([O-])[O-].[K+].[K+].CI>CN(C=O)C.C(OCC)(=O)C>[CH3:16][O:1][C:2]1[C:10]2[O:9][C:8]([CH3:11])=[N:7][C:6]=2[CH:5]=[C:4]([C:12]([O:14][CH3:15])=[O:13])[CH:3]=1 |f:1.2.3|
|
Name
|
methyl 7-hydroxy-2-methyl-1,3-benzoxazole-5-carboxylate
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
OC1=CC(=CC=2N=C(OC21)C)C(=O)OC
|
Name
|
|
Quantity
|
570 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.142 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Organic phase was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=CC=2N=C(OC21)C)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 368 mg | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 80.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |